molecular formula C6H10OS B1359194 5,5-Dimethyldihydrothiophen-3(2H)-one CAS No. 32858-41-6

5,5-Dimethyldihydrothiophen-3(2H)-one

Cat. No. B1359194
CAS RN: 32858-41-6
M. Wt: 130.21 g/mol
InChI Key: GXWNDIVHXHDXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethyldihydrothiophen-3(2H)-one (DMDT) is a heterocyclic compound with a wide range of applications in scientific research. It is a cyclic thiophene derivative containing two methyl groups, and is used in the synthesis of various compounds. DMDT has been studied extensively in the past few decades, and its biological activity and biochemical effects have been well documented.

Scientific Research Applications

Chemical Reactivity and Stability Analysis

The chemical reactivity and stability of dihydrothiophenone derivatives, including compounds like 5,5-Dimethyldihydrothiophen-3(2H)-one, have been studied using quantum chemical methods. These studies aim to determine the reactivity theoretically and identify nucleophilic/electrophilic attack sites .

Pharmaceutical Research Antimalarial Activity

Dihydrothiophenone derivatives have been discovered as inhibitors of P. falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the life cycle of the malaria parasite. This suggests that 5,5-Dimethyldihydrothiophen-3(2H)-one could potentially be explored for its antimalarial properties .

properties

IUPAC Name

5,5-dimethylthiolan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OS/c1-6(2)3-5(7)4-8-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWNDIVHXHDXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629319
Record name 5,5-Dimethylthiolan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyldihydrothiophen-3(2H)-one

CAS RN

32858-41-6
Record name 5,5-Dimethylthiolan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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